
Bis(3-(trifluoromethyl)phenyl)amine
Overview
Description
Bis(3-(trifluoromethyl)phenyl)amine is an organic compound characterized by the presence of two 3-(trifluoromethyl)phenyl groups attached to a central amine nitrogen atom. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl groups, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-(trifluoromethyl)phenyl)amine typically involves the reaction of 3-(trifluoromethyl)aniline with appropriate reagents under controlled conditions. One common method includes the use of a coupling reaction where 3-(trifluoromethyl)aniline is reacted with a halogenated derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the coupling process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Bis(3-(trifluoromethyl)phenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Organic Synthesis and Catalysis
Bis(3-(trifluoromethyl)phenyl)amine derivatives have been utilized as catalysts in organic reactions. Notably, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has emerged as a prominent organocatalyst. This compound facilitates various organic transformations through double hydrogen bonding interactions, stabilizing transition states during reactions .
Catalyst | Reaction Type | Key Features |
---|---|---|
N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Organic transformations | Promotes H-bonding, stabilizes oxyanions |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study synthesized several pyrazole derivatives based on this compound, demonstrating potent activity against drug-resistant bacteria such as Staphylococcus aureus and Enterococcus faecalis. Some compounds showed minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Pyrazole derivative | Staphylococcus aureus | 0.5 |
Pyrazole derivative | Enterococcus faecalis | 1.0 |
Pharmaceutical Development
In medicinal chemistry, this compound serves as a precursor for synthesizing various biologically active compounds. For instance, it has been involved in the production of chiral intermediates used in antiemetic drugs like EMEND . Its derivatives have also been explored for their potential as CCR2 antagonists, which are relevant in treating inflammatory diseases .
Material Science
The compound's unique properties have led to its incorporation into advanced materials. For example, it has been used in the synthesis of chiral phosphoric acids that catalyze nucleophilic additions to imine substrates effectively . The trifluoromethyl groups enhance the stability and performance of these materials under various conditions.
Case Study 1: Antimicrobial Efficacy
A study focusing on the synthesis of pyrazole derivatives from this compound highlighted their effectiveness against biofilms formed by resistant bacterial strains. The research demonstrated that certain derivatives could eradicate biofilms at concentrations much lower than traditional antibiotics, indicating a promising avenue for combating antibiotic resistance .
Case Study 2: Organocatalysis
The development of Schreiner's thiourea showcased the utility of this compound in catalysis. This catalyst has been pivotal in promoting reactions that require precise control over reaction conditions and selectivity, leading to significant advancements in synthetic organic chemistry .
Mechanism of Action
The mechanism by which Bis(3-(trifluoromethyl)phenyl)amine exerts its effects is largely dependent on the specific application. In chemical reactions, the electron-withdrawing trifluoromethyl groups influence the reactivity of the aromatic rings, making them more susceptible to electrophilic attack. In biological systems, the compound’s interaction with molecular targets such as enzymes or receptors can be modulated by the presence of the trifluoromethyl groups, affecting binding affinity and activity.
Comparison with Similar Compounds
- Bis(4-(trifluoromethyl)phenyl)amine
- Bis(2-(trifluoromethyl)phenyl)amine
- Bis(3,5-bis(trifluoromethyl)phenyl)amine
Comparison: Bis(3-(trifluoromethyl)phenyl)amine is unique due to the specific positioning of the trifluoromethyl groups at the 3-position on the phenyl rings. This positioning can significantly influence the compound’s electronic properties and reactivity compared to its isomers or other derivatives with different substitution patterns. For example, Bis(4-(trifluoromethyl)phenyl)amine may exhibit different reactivity in electrophilic substitution reactions due to the para positioning of the trifluoromethyl groups.
Biological Activity
Bis(3-(trifluoromethyl)phenyl)amine, a compound characterized by its two trifluoromethyl-substituted phenyl groups, has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups into organic molecules often enhances their pharmacological properties, including increased lipophilicity, metabolic stability, and biological activity.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, including direct amination reactions. For instance, the reaction of 3-(trifluoromethyl)benzylamine with suitable precursors has been reported to yield this compound effectively under optimized conditions . Characterization techniques such as NMR spectroscopy and mass spectrometry are routinely employed to confirm the structure and purity of synthesized compounds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of trifluoromethyl-containing compounds. For example, polyfluorinated ureas have shown significant activity against various cancer cell lines in the National Cancer Institute's NCI-60 DTP Human Tumor Cell Line Screen Program. Compounds similar to this compound have demonstrated notable cytotoxic effects against leukemia and lung cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Table 1: Anticancer Activity of Trifluoromethyl-Substituted Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (Lung) | 17.8 |
Compound 7 | HCT116 (Colon) | 12.4 |
Compound 9 | HePG2 (Liver) | 17.6 |
The mechanism by which this compound exerts its anticancer effects may involve the modulation of key signaling pathways associated with tumor growth and survival. Studies have indicated that such compounds can down-regulate critical genes involved in cancer progression, including TP53, BRCA1, and EGFR . This suggests that this compound may influence apoptotic pathways and cell cycle regulation.
Antimicrobial Activity
In addition to anticancer properties, this compound derivatives have shown promising antimicrobial activity. Recent research has documented their efficacy against drug-resistant bacterial strains, particularly Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds were found to be as low as 1 µg/mL, indicating potent antibacterial properties .
Table 2: Antimicrobial Activity of Trifluoromethyl-Substituted Compounds
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound derivative | S. aureus | 1 |
Compound 28 | E. faecalis | 1 |
Compound 9 | S. aureus | 2 |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound and its derivatives:
- Anticancer Screening : A study involving a series of trifluoromethyl-substituted ureas demonstrated significant anticancer activity across various cell lines, with a focus on mechanisms involving gene expression modulation.
- Antimicrobial Resistance : Research on the antimicrobial effects of bis(trifluoromethyl)-substituted compounds revealed their ability to combat biofilm formation in resistant bacterial strains, showcasing their potential as therapeutic agents against infections.
Properties
IUPAC Name |
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N/c15-13(16,17)9-3-1-5-11(7-9)21-12-6-2-4-10(8-12)14(18,19)20/h1-8,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXQYLJMVFBHER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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